m-PEG3-Aminooxy
Description
The Strategic Importance of PEGylation in Contemporary Biopharmaceutical Research
PEGylation is a cornerstone of biopharmaceutical research, employed to overcome challenges associated with the clinical application of therapeutic proteins and peptides. frontiersin.org The process involves the covalent conjugation of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to a biomolecule. nih.govfrontiersin.org This modification can lead to a multitude of benefits. A primary advantage is the extension of a drug's circulation time in the bloodstream. frontiersin.orgcreativepegworks.com The increased size of the PEG-drug conjugate reduces its clearance rate by the kidneys and shields it from enzymatic degradation. frontiersin.orgnih.gov
Conceptual Framework of Bifunctional PEG Linkers in Advanced Chemical Synthesis
Bifunctional PEG linkers are specialized molecules that possess two different reactive functional groups at their termini. purepeg.com These linkers act as molecular bridges, enabling the covalent connection of two different entities, such as a drug molecule and a targeting ligand. purepeg.comhighforceresearch.com This dual functionality is crucial for constructing complex bioconjugates with precise control over their architecture and function. purepeg.com
Defining the Research Niche of Aminooxy-PEG3-Methane within PEG-Based Conjugation Methodologies
Aminooxy-PEG3-methane is a specific type of heterobifunctional PEG linker. medkoo.comcd-bioparticles.net It consists of a short, discrete three-unit polyethylene (B3416737) glycol chain (PEG3) that provides a hydrophilic spacer. medkoo.comcd-bioparticles.net One end of the linker is capped with a chemically inert methane (B114726) (or methyl) group, while the other terminus features a highly reactive aminooxy group (-ONH2). medkoo.comdcchemicals.com
The primary research application of Aminooxy-PEG3-methane is in bioconjugation via oxime ligation. medkoo.combroadpharm.com The aminooxy group chemoselectively reacts with molecules containing an aldehyde or a ketone functional group to form a stable oxime bond. cd-bioparticles.netbroadpharm.comnih.gov This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules like proteins and peptides. nih.gov If a reducing agent is subsequently used, the oxime bond can be converted to an even more stable hydroxylamine (B1172632) linkage. medkoo.comdcchemicals.combroadpharm.com This specific reactivity makes Aminooxy-PEG3-methane a valuable tool for applications such as the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug needs to be precisely attached to an antibody. medkoo.comdcchemicals.com The PEG3 spacer enhances the solubility of the construct without adding significant bulk. cd-bioparticles.netcookechem.com
Physicochemical Properties of Aminooxy-PEG3-Methane
Below is an interactive table detailing the key chemical and physical properties of Aminooxy-PEG3-methane.
| Property | Value | Source |
| IUPAC Name | O-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)hydroxylamine | medkoo.com |
| CAS Number | 248275-10-7 | medkoo.com |
| Chemical Formula | C7H17NO4 | medkoo.com |
| Molecular Weight | 179.22 g/mol | medkoo.com |
| Exact Mass | 179.1158 u | medkoo.com |
| Appearance | Solid powder | medkoo.com |
| Storage | 0 - 4 °C (short term), -20 °C (long term) | medkoo.com |
Core Reactivity of Aminooxy-PEG3-Methane
The table below summarizes the key conjugation reaction involving Aminooxy-PEG3-methane.
| Reactant 1 | Reactant 2 | Resulting Bond | Reaction Name | Key Features | Source |
| Aminooxy Group (from Aminooxy-PEG3-methane) | Aldehyde or Ketone (on target molecule) | Oxime | Oxime Ligation | Highly chemoselective, proceeds in aqueous media, forms a stable covalent bond. | medkoo.comcd-bioparticles.netbroadpharm.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4/c1-9-2-3-10-4-5-11-6-7-12-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRLQLRXOQKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Oxime Ligation Chemistry: Principles and Kinetics of Aminooxy Peg3 Methane Reactivity
Mechanistic Insights into Oxime Formation via Aminooxy-Aldehyde/Ketone Condensation
The formation of an oxime bond through the reaction of an aminooxy compound, such as Aminooxy-PEG3-methane, with an aldehyde or ketone is a well-established condensation reaction that proceeds via a two-step mechanism. The process is initiated by the nucleophilic attack of the aminooxy group (-ONH₂) on the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This attack leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. nih.gov
The reaction mechanism can be summarized as follows:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the partially positive carbonyl carbon. This breaks the π-bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming an oxyanion.
Proton Transfer: A proton is transferred from the newly added nitrogen to the oxyanion, resulting in the neutral tetrahedral hemiaminal intermediate.
Dehydration: This hemiaminal intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is typically the rate-determining step of the reaction and is subject to acid catalysis. nih.gov Protonation of the hydroxyl group on the intermediate makes it a better leaving group (water), facilitating its elimination.
Kinetic Analysis of Aminooxy-PEG3-Methane Ligation Reactions
While specific kinetic data for Aminooxy-PEG3-methane is not extensively documented in publicly available literature, the kinetics of oxime ligation with various aminooxy compounds and carbonyl reactants have been thoroughly investigated. The reaction generally follows second-order kinetics, being first-order in both the aminooxy compound and the carbonyl reactant. researchgate.net However, the reaction rate is highly dependent on several factors, including the reactivity of the carbonyl compound, the pH of the medium, and the presence of catalysts.
Aldehydes are substantially more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance at the carbonyl carbon. nih.gov This difference in reactivity can result in reaction rates that are orders of magnitude faster for aldehydes compared to ketones. researchgate.net For instance, studies comparing the reaction of an aminooxy-dansyl compound with an aldehyde (citral) versus a ketone (2-pentanone) showed the aldehyde to react at a rate at least two orders of magnitude faster. researchgate.net
The table below presents representative second-order rate constants for aniline-catalyzed oxime ligations, illustrating the impact of the carbonyl partner on reaction kinetics.
Table 1: Representative Second-Order Rate Constants for Aniline-Catalyzed Oxime Ligations
| Aminooxy Reactant | Carbonyl Reactant | Catalyst | pH | Rate Constant (k₁) M⁻¹s⁻¹ |
|---|---|---|---|---|
| Aminooxyacetyl-peptide | Benzaldehyde (B42025) | 100 mM Aniline (B41778) | 7 | 8.2 ± 1.0 |
| Aminooxy-dansyl | Citral (aldehyde) | 50 mM Aniline | Not specified | 48.6 s⁻¹M⁻¹ (k_obs) |
| Aminooxy-dansyl | 2-Pentanone (ketone) | 100 mM Aniline | Not specified | 0.082 s⁻¹M⁻¹ (k_obs) |
Data adapted from studies on similar aminooxy compounds, as specific data for Aminooxy-PEG3-methane was not available. researchgate.netnih.gov
These data underscore the kinetic favorability of using aldehyde partners for rapid oxime ligation. The PEG3 linker in Aminooxy-PEG3-methane is not expected to significantly alter the intrinsic reactivity of the aminooxy group but enhances solubility in aqueous media, which can be beneficial for reactions with biomolecules.
Impact of Solvent Systems, Ionic Strength, and pH on Oxime Ligation Efficiency in Aqueous Media
The efficiency of oxime ligation is profoundly influenced by the properties of the reaction medium, including the solvent system, ionic strength, and, most critically, the pH.
pH: The rate of oxime formation exhibits a strong pH dependence. The reaction is generally fastest in mildly acidic conditions, typically around pH 4.5. nih.gov This is because the rate-determining dehydration step is acid-catalyzed. nih.gov At lower pH values (typically below 3), the aminooxy nucleophile becomes protonated, rendering it unreactive and slowing the initial attack on the carbonyl. nih.gov Conversely, at neutral or higher pH, the lack of acid catalysis slows the dehydration step, leading to significantly reduced reaction rates. diva-portal.orgrsc.org This bell-shaped pH-rate profile necessitates careful pH control to optimize ligation efficiency.
Catalysis: To overcome the slow reaction rates at neutral pH, which is often required for biological applications, nucleophilic catalysts are frequently employed. Aniline and its derivatives, such as p-phenylenediamine, are effective catalysts that can increase the reaction rate by orders of magnitude. rsc.org For example, aniline has been shown to accelerate oxime bond formation by up to 40-fold at neutral pH and 400-fold under acidic conditions. rsc.org These catalysts function by first forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile. rsc.org
Solvent Systems: While oxime ligation is often performed in aqueous buffers, the use of organic co-solvents can significantly impact reaction kinetics. rsc.org Moving to more organic solvent systems, such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), can accelerate reaction rates by allowing for higher reactant concentrations, which may be limited by solubility in purely aqueous media. rsc.org In one study, ligations of an aminooxy-containing peptide with benzaldehyde were completed in seconds in DMF, compared to slower and incomplete reactions in water. rsc.org
Ionic Strength: The effect of ionic strength on oxime ligation is less commonly reported than pH or catalysis. However, for reactions involving charged species, ionic strength can influence reaction rates by modulating electrostatic interactions between reactants and affecting the activity coefficients of the species in solution. In some reactions, increasing ionic strength has been shown to decrease the activation energy, thereby increasing the specific rate constant. pjsir.org For bioconjugation reactions involving charged proteins or nucleic acids, the ionic strength of the buffer could play a role in modulating reaction efficiency.
Evaluation of Oxime Bond Stability and Reversibility in Diverse Chemical and Biological Milieus
A key advantage of oxime ligation is the exceptional stability of the resulting C=N-O bond. Compared to other imine-based linkages like hydrazones, oximes exhibit significantly greater hydrolytic stability across a wide pH range, particularly under physiological conditions (pH 7.4). diva-portal.orgbroadpharm.com This stability is attributed to the electronic effect of the oxygen atom, which decreases the basicity of the imine nitrogen, making it less susceptible to protonation-initiated hydrolysis. nih.gov
The equilibrium constant (Keq) for oxime formation is typically very large, often greater than 10⁸ M⁻¹, which strongly favors product formation and ensures high yields even at low reactant concentrations. nih.gov
Table 2: Comparative Stability of Imine, Hydrazone, and Oxime Linkages
| Linkage | Relative Stability | Typical Equilibrium Constant (Keq) |
|---|---|---|
| Imine | Low | Variable, often low in water |
| Hydrazone | Moderate | 10⁴ - 10⁶ M⁻¹ |
| Oxime | High | > 10⁸ M⁻¹ |
Data sourced from comparative studies on linkage stability. nih.govbroadpharm.com
While highly stable, the oxime bond is not completely inert. The formation reaction is reversible, and hydrolysis can occur under forcing conditions, such as prolonged heating in the presence of strong acids. nih.gov However, under typical chemical and biological conditions, the bond is considered robust and stable, making it suitable for creating long-lasting conjugates for in vivo applications. nih.gov This inherent stability makes oxime ligation a reliable and versatile tool for applications ranging from drug delivery and protein labeling to the synthesis of complex polymeric materials.
Applications in Bioconjugation and Biopolymer Functionalization
Development of Site-Specific Conjugation Strategies Using Aminooxy-PEG3-Methane
The ability to attach a modifying group, such as a PEG chain, to a precise location on a biomolecule is critical for preserving its biological activity and creating homogeneous products. nih.govresearchgate.net Aminooxy-PEG3-methane is a key reagent in strategies designed to achieve such site-specific modification. These strategies typically involve a two-step process: first, the introduction of a unique aldehyde or ketone group onto the target biomolecule, and second, the reaction of this group with the aminooxy moiety of the PEG linker.
Several methods exist to introduce the required carbonyl group at a specific site on a protein:
Genetic Code Expansion : Unnatural amino acids containing a ketone or aldehyde group can be incorporated into a protein's sequence at a desired position during protein synthesis. uni-konstanz.decoledeforest.com
Enzymatic Modification : Enzymes like transglutaminase can be used to modify specific amino acid residues, such as glutamine, with primary amines that carry a carbonyl group. nih.gov Alternatively, enzymes can be used to generate N-terminal aldehydes.
Chemical Modification : Specific amino acid side chains can be chemically altered. For instance, the N-terminal serine or threonine residue of a protein can be oxidized to generate an aldehyde. coledeforest.com
Once the unique carbonyl handle is installed, Aminooxy-PEG3-methane can be introduced to react exclusively at that site, ensuring the production of a well-defined, site-specifically PEGylated biomolecule. coledeforest.com This controlled approach overcomes the limitations of earlier, non-selective methods that would modify multiple sites (e.g., lysine (B10760008) residues), often resulting in heterogeneous mixtures with compromised biological function. nih.govuni-konstanz.de
Covalent Modification of Proteins and Peptides through Aldehyde Tagging and Oxime Ligation
The covalent modification of proteins and peptides using Aminooxy-PEG3-methane relies on the highly efficient and stable oxime ligation. nih.govnih.gov This reaction is a cornerstone of bioorthogonal chemistry, valued for its reliability, high chemoselectivity, and the hydrolytic stability of the resulting oxime bond. nih.govunivie.ac.at The process begins with "aldehyde tagging," where an aldehyde or ketone is site-specifically introduced into the protein or peptide structure.
The subsequent reaction with an aminooxy-functionalized molecule like Aminooxy-PEG3-methane proceeds under mild conditions, typically in aqueous media, and can be accelerated by catalysts such as aniline (B41778). nih.govunivie.ac.at This method avoids the need for metal catalysts, which can be problematic for the purification and stability of certain proteins. nih.govunivie.ac.at The strategy has proven effective even for complex, disulfide-rich peptides, where the aminooxy group's reactivity previously posed challenges during synthesis and folding. nih.govunivie.ac.atrsc.org Researchers have developed methods using protected aminooxy groups that are stable during peptide synthesis and oxidative folding, allowing for on-demand modification after the peptide is correctly structured. nih.govunivie.ac.at
| Feature | Description |
| Reaction | Oxime Ligation |
| Reactants | Aminooxy group (from Aminooxy-PEG3-methane) and an aldehyde or ketone group (on the biomolecule) |
| Product | Stable oxime bond |
| Conditions | Mild, aqueous media; can be catalyzed by aniline derivatives |
| Advantages | High chemoselectivity, bioorthogonal, hydrolytically stable product, no metal catalysts required |
Functionalization of Nucleic Acids and Carbohydrates for Biomedical Research
The application of Aminooxy-PEG3-methane extends beyond proteins to the functionalization of other key biopolymers like nucleic acids and carbohydrates. nih.govmdpi.com Site-selective modification of these molecules is crucial for developing advanced therapeutics and diagnostics.
Nucleic Acids: Oligonucleotides can be modified for various purposes, including enhancing their stability, cellular uptake, and therapeutic potential. An aldehyde group can be introduced at a specific position, often at the 5' or 3' terminus or on a specific base, during solid-phase synthesis. This aldehyde handle then serves as a specific target for conjugation with Aminooxy-PEG3-methane, allowing for the attachment of the PEG linker to improve the pharmacokinetic properties of therapeutic oligonucleotides.
Carbohydrates: Carbohydrates play vital roles in biological processes, but their structural complexity, with multiple hydroxyl groups, makes site-selective functionalization challenging. nih.gov Strategies have been developed to selectively oxidize one of the hydroxyl groups in a sugar ring to an aldehyde. For example, the diol on the terminal sugar of a glycan can be oxidized with sodium periodate (B1199274) to generate an aldehyde. This allows for the targeted attachment of Aminooxy-PEG3-methane, creating well-defined glycoconjugates for applications in vaccine development, drug targeting, and studying carbohydrate-protein interactions.
Enhancement of Biocompatibility and Pharmacokinetic Profiles of Biomolecules through PEGylation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a widely adopted strategy to improve the therapeutic properties of protein- and peptide-based drugs. nih.govtdl.orgnih.gov Using a defined linker like Aminooxy-PEG3-methane for site-specific PEGylation ensures a homogeneous product with optimized characteristics.
The attachment of the hydrophilic and flexible PEG chain imparts several key advantages:
Increased Hydrodynamic Size : The PEG chain effectively increases the size of the biomolecule, which significantly reduces its rate of clearance by the kidneys, thereby extending its circulation half-life in the bloodstream. nih.govtdl.org
Improved Solubility and Stability : The PEG moiety enhances the solubility of the biomolecule in aqueous solutions and can protect it from enzymatic degradation. tdl.org
Reduced Immunogenicity : The PEG chain can mask epitopes on the biomolecule's surface, preventing its recognition by the immune system and reducing the risk of an adverse immune response. nih.govtdl.org
These improvements in the pharmacokinetic and biocompatibility profiles lead to less frequent dosing requirements and potentially greater therapeutic efficacy. The precise control offered by site-specific conjugation with Aminooxy-PEG3-methane is critical for maximizing these benefits while retaining the biomolecule's native structure and function. researchgate.net
| Property | Enhancement through PEGylation |
| Circulation Half-Life | Increased |
| Renal Clearance | Decreased |
| Solubility | Increased |
| Proteolytic Degradation | Decreased |
| Immunogenicity | Decreased |
Role in Advanced Materials Science and Engineering
Fabrication of Hydrogels and Polymeric Networks via Oxime Crosslinking with Aminooxy-PEG Scaffolds
The formation of hydrogels through oxime crosslinking is a prominent application of aminooxy-functionalized PEG molecules. Hydrogels are three-dimensional polymeric networks that can absorb large quantities of water, and their properties make them excellent candidates for tissue engineering scaffolds, drug delivery vehicles, and space-filling agents. nih.gov
The fabrication process involves mixing two polymer precursors: one functionalized with aminooxy groups (like an Aminooxy-PEG derivative) and another containing aldehyde or ketone groups. When mixed, the aminooxy and carbonyl groups react to form stable oxime bonds, which act as crosslinks to create the hydrogel network. nih.govnih.govqub.ac.uk This method of gelation is desirable because the reaction is fast, catalyst-free, and orthogonal to most functional groups found in biological molecules. nih.gov
Research has demonstrated that the properties of these hydrogels are highly tunable. Factors such as the concentration of the polymers, the ratio of aminooxy to aldehyde groups, and the pH of the solution can be adjusted to control key characteristics. nih.govnih.gov For instance, increasing the polymer concentration or optimizing the stoichiometric ratio of reactive groups leads to a more tightly crosslinked network, resulting in hydrogels with lower water content and reduced swelling. nih.gov
The kinetics of gelation are also highly dependent on pH. The oxime ligation reaction is catalyzed by acids, with studies showing significantly faster gelation times at lower pH values (e.g., pH 5.0) compared to neutral pH. nih.gov This pH-dependent reactivity allows for precise control over the gelation process, which is particularly useful for in situ forming hydrogels that can be injected as liquids and solidify within a target tissue cavity. qub.ac.uk
| Parameter | Condition | Resulting Hydrogel Property | Reference Finding |
|---|---|---|---|
| Polymer Concentration | Increased from 3% to 5% | Increased mechanical stiffness (Storage Modulus) | Higher polymer content leads to a denser network. nih.gov |
| pH | Decreased from 7.0 to 5.0 | Decreased gelation time | Oxime bond formation is acid-catalyzed. nih.gov |
| Reactive Group Ratio ([Aldehyde]:[Aminooxy]) | Increased towards 1:1 | Decreased swelling ratio and water content | A 1:1 ratio creates a more efficiently crosslinked network. nih.gov |
The mechanical properties of these oxime-crosslinked hydrogels can be tailored to mimic soft tissues. For example, PEG-based hydrogels have been formulated with a storage modulus (G') of approximately 523 Pa, which is analogous to the softness of tissues found in the nervous system. nih.gov Furthermore, the dynamic and reversible nature of the oxime bond under certain conditions can be exploited to create self-healing hydrogels. rsc.org These materials can autonomously repair damage, and their gel-to-sol transition can be triggered by competitive exchange with an excess of monofunctional aminooxy compounds. rsc.org
Surface Functionalization Strategies for Biomaterials and Medical Devices
The strategy involves a two-step process. First, the surface of the biomaterial (e.g., a polymer scaffold, a metal implant, or a nanoparticle) is chemically modified to introduce carbonyl groups (aldehydes or ketones). This can be achieved through various chemical techniques. Second, the material is treated with a solution containing Aminooxy-PEG3-methane. The aminooxy group reacts with the surface aldehydes/ketones, covalently tethering the PEG linker to the material via a stable oxime bond.
The attached PEG layer provides a hydrophilic, protein-repellent coating. This "stealth" property is crucial for medical implants and devices that are in contact with blood, as it can reduce thrombogenicity and the host immune response. nih.gov The terminal methane (B114726) group is inert, but the aminooxy functionality can also be used to conjugate other biomolecules. For example, a heterobifunctional PEG linker containing an aminooxy group at one end and another reactive group at the other can be used. The aminooxy end attaches to the surface, leaving the other end available for conjugating cell-adhesive peptides (like RGD), growth factors, or other signaling molecules. qub.ac.uk This approach allows for the creation of "smart" surfaces that can actively direct cellular responses like adhesion and proliferation. nih.govqub.ac.uk
| Biomaterial/Device | Surface Modification Goal | Role of Aminooxy-PEG Linker | Anticipated Outcome |
|---|---|---|---|
| Titanium Dental Implant | Improve tissue integration and reduce bacterial adhesion | Covalently attaches anti-fouling polymers or cell-adhesive peptides to an aldehyde-functionalized surface. | Enhanced osseointegration and lower risk of infection. |
| Polymeric Tissue Scaffold | Promote specific cell attachment and growth | Immobilizes growth factors or peptides like RGD onto the scaffold surface. qub.ac.uk | Improved cell viability, proliferation, and tissue regeneration. nih.gov |
| Catheters and Stents | Reduce protein fouling and blood clotting | Forms a dense, hydrophilic PEG brush layer on the device surface. | Increased biocompatibility and longer in-vivo lifetime. nih.gov |
Integration of Aminooxy-PEG3-Methane into Nanomaterial Architectures for Targeted Applications
In the field of nanotechnology, particularly for drug delivery, modifying the surface of nanoparticles is essential for their clinical success. nih.gov Coating nanoparticles with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely used strategy to improve their performance. nih.gov PEGylation shields nanoparticles from opsonization and phagocytosis, thereby prolonging their circulation time in the bloodstream and allowing them to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.govfrontiersin.org
Aminooxy-PEG3-methane is an ideal reagent for the PEGylation of nanomaterials. Many nanoparticle formulations, including liposomes, polymeric nanoparticles, and quantum dots, can be synthesized to include or be functionalized with aldehyde or ketone groups on their surface. By reacting these nanoparticles with Aminooxy-PEG3-methane, a stable and dense PEG layer is formed through oxime ligation.
This conjugation strategy is also valuable for active targeting. frontiersin.org For more specific delivery, the surface of the PEGylated nanoparticle can be further modified with targeting ligands such as antibodies, peptides, or aptamers that bind to receptors overexpressed on diseased cells. cd-bioparticles.netfrontiersin.org Heterobifunctional Aminooxy-PEG linkers are instrumental here. One end, the aminooxy group, anchors the linker to the nanoparticle surface. The other end possesses a functional group (e.g., an azide (B81097) or a protected amine) that can be used to attach the targeting moiety. broadpharm.combroadpharm.com This creates a multifunctional nanocarrier that combines the "stealth" properties of PEG with the specificity of a targeting ligand, enhancing drug delivery efficiency while minimizing side effects. frontiersin.org
For example, a liposome (B1194612) designed for cancer therapy could be functionalized with surface aldehydes, then reacted with an Aminooxy-PEG-azide linker. The aminooxy group forms an oxime bond with the liposome, and the terminal azide is then available to "click" with an alkyne-modified antibody fragment that targets a tumor-specific antigen.
Contributions to Therapeutic Modality Development
Design and Synthesis of Antibody-Drug Conjugate (ADC) Linkers Utilizing Aminooxy-PEG3-Methane
Aminooxy-PEG3-methane and its derivatives are integral components in the design of linkers for antibody-drug conjugates (ADCs). medchemexpress.com In this context, the linker tethers a potent cytotoxic drug to a monoclonal antibody, which directs the therapeutic agent to cancer cells. The stability of the linker is paramount to prevent premature drug release in circulation. The oxime bond formed from the reaction of an aminooxy group with an aldehyde is highly stable under physiological conditions, making aminooxy-containing linkers, such as Aminooxy-PEG3-azide, valuable for non-cleavable ADC constructs. medchemexpress.comglpbio.com
The synthesis of an ADC using an aminooxy-PEG linker typically involves the introduction of a carbonyl group (aldehyde or ketone) onto the antibody, often through the oxidation of its carbohydrate moieties, and the functionalization of the cytotoxic drug with an aminooxy-PEG linker. The subsequent reaction between the modified antibody and the drug-linker conjugate results in the formation of a stable oxime linkage. The PEG spacer in Aminooxy-PEG3-methane enhances the solubility and reduces the aggregation of the ADC. biochempeg.com
Table 1: Properties of Aminooxy-PEG3-methane Relevant to ADC Linker Design
| Property | Value/Description | Source |
| Molecular Formula | C7H17NO4 | glycomindsynth.com |
| Molecular Weight | 179.2 g/mol | glycomindsynth.com |
| Reactive Group | Aminooxy (-ONH2) | cd-bioparticles.net |
| Spacer | Triethylene glycol (PEG3) | cd-bioparticles.net |
| Terminal Group | Methane (B114726) (-CH3) | cd-bioparticles.net |
| Purity | Typically ≥95% | glycomindsynth.com |
| Solubility | Increased aqueous solubility due to the PEG spacer | cd-bioparticles.net |
Incorporation of Aminooxy-PEG3-Methane as a Linker in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the proteasome. nih.gov A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Aminooxy-PEG3-methane and its derivatives, such as m-PEG3-Aminooxy and Aminooxy-PEG3-azide, are employed as PEG-based linkers in the synthesis of PROTACs. medchemexpress.commedchemexpress.com The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule. nih.gov The synthesis of a PROTAC using an aminooxy-PEG linker can be achieved by functionalizing one of the ligands (either for the target protein or the E3 ligase) with an aldehyde or ketone and the other with the aminooxy-PEG linker. The subsequent oxime ligation connects the two ligands to form the final PROTAC.
Table 2: Application of Aminooxy-PEG Linkers in PROTACs
| PROTAC Component | Role of Aminooxy-PEG3-Linker | Key Advantages | Representative Linker |
| Linker | Covalently connects the target protein ligand to the E3 ligase ligand via an oxime bond. | - Enhanced solubility and permeability. - Provides optimal spacing for ternary complex formation. - Synthetic tractability. | This compound |
| Target Protein Ligand | Can be modified with an aldehyde to react with the aminooxy-PEG linker. | - Allows for modular synthesis of PROTAC libraries. | N/A |
| E3 Ligase Ligand | Can be modified with an aldehyde to react with the aminooxy-PEG linker. | - Enables versatile PROTAC design. | N/A |
Development of Targeted Drug Delivery Systems Employing Oxime Chemistry
The bioorthogonal nature of the oxime ligation, which proceeds efficiently under mild, aqueous conditions without interfering with biological functional groups, makes it an ideal strategy for the development of targeted drug delivery systems. nih.govnih.gov Aminooxy-PEG3-methane can be used to functionalize various drug delivery vehicles, such as nanoparticles, liposomes, and polymers, to enable the attachment of targeting ligands or therapeutic agents. researchgate.netmdpi.com
For instance, a nanoparticle can be surface-modified with aldehyde groups, and a targeting peptide or antibody can be conjugated with Aminooxy-PEG3-methane. The subsequent reaction between the nanoparticle and the modified targeting ligand results in a targeted drug delivery system. The PEG linker in this system can also provide a "stealth" effect, reducing clearance by the immune system and prolonging circulation time. mdpi.com The stability of the oxime bond ensures that the targeting ligand remains attached to the carrier until it reaches its intended destination. nih.gov
Table 3: Research Findings on Oxime Ligation in Drug Delivery
| Drug Delivery System | Application of Oxime Chemistry | Key Findings |
| Peptide Conjugates | Efficient synthesis of aminooxy-peptide conjugates via oxime ligation in acetic acid. | Keto groups react slower than aldehydes, but quantitative yields can be achieved. nih.gov |
| Nanoparticle Targeting | Introduction of an oxyamine group onto cancer cells via liposome (B1194612) fusion, followed by targeting with aldehyde-functionalized nanoparticles. | Improved in vivo cancer targeting through the specific and efficient oxime ligation. researchgate.net |
| Mesoporous Silica (B1680970) Nanoparticles | Surface functionalization with alkoxyamine tethers for the attachment of carbonyl-containing molecules. | A versatile strategy for attaching a wide variety of compounds to nanoparticles under mild, aqueous conditions. figshare.com |
Applications in Chemical Biology and Proteomics Research
Development of Chemical Probes for Live-Cell Labeling and Bioimaging
The development of sophisticated chemical probes is essential for visualizing and understanding dynamic processes within living cells. Aminooxy-PEG3-methane serves as a critical component in the construction of such probes. Its role is to connect a targeting molecule or a bio-reactive group to a reporter molecule, such as a fluorescent dye, for bioimaging.
The primary mechanism involves the aminooxy group, which can be precisely directed to react with an aldehyde or ketone. These carbonyl groups can be introduced into specific biomolecules within a cell through genetic or metabolic engineering. For instance, researchers can express a protein of interest with an unnatural amino acid containing a ketone group. Subsequent introduction of a probe constructed with Aminooxy-PEG3-methane and a fluorescent dye allows for the specific labeling of that protein. The formation of a stable oxime linkage ensures that the fluorescent signal is securely attached to the target, enabling high-resolution imaging of the protein's location and dynamics in real-time.
Key Features of Aminooxy-PEG3-methane in Probe Development:
| Feature | Advantage in Live-Cell Imaging |
|---|---|
| Aminooxy Group | Enables highly selective, bioorthogonal ligation to aldehydes/ketones. |
| PEG3 Spacer | Increases hydrophilicity, improving probe solubility and reducing non-specific binding. |
| Methane (B114726) Terminus | Provides a stable, non-reactive end for building more complex probe structures. |
Utilization of Aminooxy-PEG3-Methane in Proteomic Profiling and Post-Translational Modification Studies
In the field of proteomics, which involves the large-scale study of proteins, identifying and quantifying proteins and their post-translational modifications (PTMs) is a central goal. PTMs are chemical alterations to proteins after their synthesis, and they play a critical role in regulating protein function. Aminooxy-PEG3-methane can be instrumental in strategies designed to study specific types of PTMs.
One significant application is in the study of glycosylation, a PTM where sugar chains are attached to proteins. Certain sugars can be metabolically labeled with a chemical reporter containing an aldehyde or ketone. After these sugars are incorporated into cellular glycoproteins, the cells are lysed, and the proteome is extracted. Aminooxy-PEG3-methane, attached to a tag like biotin, can then be used to selectively capture these modified proteins. The biotinylated proteins can be enriched from the complex mixture using streptavidin-coated beads, after which they can be identified and quantified by mass spectrometry. This approach allows researchers to profile the sub-proteome of glycosylated proteins, providing insights into cellular signaling and disease states.
Workflow for PTM Enrichment using Aminooxy-PEG3-methane:
Metabolic labeling of cells with a precursor containing a ketone or aldehyde.
Incorporation of the chemical reporter into the PTM of interest on proteins.
Cell lysis and protein extraction.
Reaction with a biotin-conjugated Aminooxy-PEG3-methane probe to tag the modified proteins.
Enrichment of tagged proteins using affinity purification.
Analysis by mass spectrometry to identify and quantify the modified proteins.
Advancements in Bioorthogonal Chemistry Facilitated by Aminooxy Ligation
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environment. The reaction between an aminooxy group and an aldehyde or ketone, known as oxime ligation, is one of the foundational bioorthogonal reactions. The reliability and specificity of this reaction have made it a workhorse in the field.
The use of linkers like Aminooxy-PEG3-methane has contributed to the advancement and accessibility of this chemistry. The PEG spacer not only improves the solubility and biocompatibility of the reagents but also provides spatial separation between the conjugated molecules, which can be important for preserving the function of proteins or other biomolecules. The stability of the resulting oxime bond is another key advantage, ensuring that conjugates remain intact throughout the course of an experiment. These features have allowed for the development of more complex and multi-step labeling strategies in living systems, pushing the boundaries of what can be studied in chemical biology.
Innovations in Diagnostic and Imaging Agent Design
Strategies for Radiolabeling and Radiopharmaceutical Conjugation via Aminooxy Functionality
The aminooxy group of Aminooxy-PEG3-methane provides a powerful tool for the site-specific radiolabeling of biomolecules. The primary strategy revolves around the formation of a stable oxime bond through the reaction of the aminooxy group with an aldehyde or ketone. This bioorthogonal reaction is highly chemoselective, proceeding under mild physiological conditions, which is crucial for maintaining the integrity and function of sensitive biomolecules like proteins and peptides.
One common approach involves a two-step labeling process. First, a prosthetic group containing an aldehyde or ketone and a radionuclide is synthesized. For positron emission tomography (PET), this is often a molecule labeled with Fluorine-18 (¹⁸F), such as [¹⁸F]fluorobenzaldehyde. In the second step, the targeting molecule, which has been pre-functionalized with Aminooxy-PEG3-methane, is reacted with the radiolabeled aldehyde. The PEG3 linker in this construct not only facilitates the conjugation but also enhances the solubility and pharmacokinetic properties of the resulting radiopharmaceutical, often leading to improved in vivo stability and reduced non-specific binding.
The stability of the resulting oxime linkage is a significant advantage over other conjugation chemistries, such as hydrazone formation, which can be more susceptible to hydrolysis in vivo. This stability ensures that the radionuclide remains attached to the targeting molecule as it circulates in the body and accumulates at the target site, leading to clearer and more reliable imaging results.
Table 1: Comparison of Oxime Ligation with Other Bioconjugation Methods
| Feature | Oxime Ligation (Aminooxy + Aldehyde/Ketone) | Thiol-Maleimide Coupling | Amide Bond Formation (NHS Ester + Amine) |
|---|---|---|---|
| Stability | High, resistant to hydrolysis | Moderate, potential for retro-Michael addition | High, very stable |
| Chemoselectivity | Very High | High for thiols, but potential side reactions | Moderate, reacts with any primary amine |
| Reaction pH | Mildly acidic to neutral (pH 4.5-7) | Neutral (pH 6.5-7.5) | Mildly basic (pH 7-9) |
| Bioorthogonality | High | Moderate | Low |
| Catalyst | Can be accelerated by aniline (B41778) | Not required | Not required |
Development of Bioconjugated Fluorophores for Advanced Optical Imaging Applications
In the realm of optical imaging, the specific and stable conjugation of fluorophores to targeting vectors is paramount. Aminooxy-PEG3-methane facilitates the creation of well-defined fluorescent probes by enabling the precise attachment of a fluorophore to a biomolecule. The strategy is analogous to that used in radiolabeling: a targeting molecule is modified to introduce an aldehyde or ketone, and a fluorophore is functionalized with an aminooxy group, often via a linker like Aminooxy-PEG3-methane.
This method is particularly advantageous for labeling glycoproteins. The carbohydrate moieties of these proteins can be gently oxidized with sodium periodate (B1199274) to generate aldehyde groups. These aldehydes then serve as specific handles for conjugation with an aminooxy-functionalized fluorophore. The use of Aminooxy-PEG3-methane in this context ensures that the fluorophore is held at a specific distance from the protein surface, which can help to minimize quenching effects and preserve the photophysical properties of the dye.
The hydrophilic PEG3 spacer also contributes to reducing the aggregation of the final bioconjugate, a common issue with hydrophobic fluorophores that can lead to loss of fluorescence and poor biodistribution. The result is a brighter, more stable, and more specific probe for applications such as fluorescence microscopy, flow cytometry, and in vivo optical imaging.
Table 2: Properties of Fluorophores Commonly Used in Bioconjugation
| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
|---|---|---|---|---|
| Coumarins | 350-450 | 430-500 | 0.6-0.9 | Environmentally sensitive, blue emission |
| Fluoresceins | ~495 | ~520 | >0.9 | Bright, photobleaches, pH-sensitive |
| Rhodamines | 540-570 | 560-590 | 0.3-0.9 | Photostable, bright |
| Cyanines (e.g., Cy5) | ~650 | ~670 | ~0.2 | Near-infrared emission, good for in vivo imaging |
Construction of Multimodal Imaging Agents through Orthogonal Functionalization Approaches
The true power of modern molecular imaging lies in the ability to combine different imaging modalities to gain a more complete picture of biological processes. Multimodal imaging agents, which can be detected by two or more techniques (e.g., PET and optical imaging), are highly sought after. The construction of these complex agents requires orthogonal functionalization strategies, where different parts of the molecule can be modified independently without interference.
Aminooxy-PEG3-methane is well-suited for such strategies. For example, a targeting molecule could be designed with two distinct sites for conjugation. One site could be an aldehyde for reaction with an aminooxy-functionalized fluorophore, while another site, such as an azide (B81097), could be used for a "click chemistry" reaction with an alkyne-functionalized chelator for radiolabeling.
Alternatively, a bifunctional linker containing both an aminooxy group and another reactive handle can be synthesized. For instance, an Aminooxy-PEG3-azide linker allows for the sequential or simultaneous attachment of two different imaging moieties. The aminooxy group can be used to attach a fluorophore to an aldehyde-bearing biomolecule, while the azide group is available for a copper-catalyzed or strain-promoted alkyne-azide cycloaddition to attach a PET radionuclide-chelate complex. The inert methane (B114726) terminus of Aminooxy-PEG3-methane ensures that it does not participate in unwanted side reactions, preserving the orthogonality of the system. This modular approach allows for the flexible and efficient assembly of sophisticated multimodal probes with tailored properties for specific diagnostic challenges.
Table 3: Orthogonal Chemistry Pairs for Multimodal Probe Construction
| Reaction 1 | Reactive Groups 1 | Reaction 2 | Reactive Groups 2 |
|---|---|---|---|
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + Cyclooctyne |
| Thiol-Maleimide Coupling | Thiol + Maleimide | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Azide + Terminal Alkyne |
Emerging Research Directions and Future Perspectives of Aminooxy Peg3 Methane
Exploration of Catalyst-Free Oxime Ligation in Complex Biological Systems
The reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond is a cornerstone of bioorthogonal chemistry. nih.gov This ligation is highly specific and can proceed under mild, physiological conditions, making it ideal for use in living systems. rsc.orgnih.gov Traditionally, catalysts like aniline (B41778) and its derivatives have been used to accelerate the rate of oxime formation, which can be slow at neutral pH, particularly with ketones. nih.govsemanticscholar.org However, the use of catalysts in biological environments can present challenges, including potential toxicity and off-target effects.
Consequently, a significant research thrust is the development and optimization of catalyst-free oxime ligation strategies. This involves the design of more reactive aldehyde or ketone partners or the manipulation of the local microenvironment to promote the reaction without an external catalyst. acs.org For instance, research into catalyst-free hydrazone ligation has provided insights that can be applied to oxime formation. The goal is to achieve efficient and specific bioconjugation in complex biological milieu, such as the serum or the cell surface, without the need for potentially harmful additives. The successful implementation of catalyst-free oxime ligation involving Aminooxy-PEG3-methane would broaden its applicability for in vivo imaging and therapeutic applications. nih.gov
| Reaction Component | Role in Ligation | Key Consideration for Catalyst-Free Approach |
| Aminooxy-PEG3-methane | Nucleophile | The inherent reactivity of the aminooxy group. |
| Aldehyde/Ketone | Electrophile | Engineering increased electrophilicity to enhance reaction rates. |
| Biological Milieu | Reaction Environment | Understanding the impact of pH, proteins, and other biomolecules. |
Synergistic Integration with Other Bioorthogonal Chemistries for Multifunctional Constructs
The true power of bioorthogonal chemistry lies in its orthogonality—the ability to perform multiple, specific chemical reactions simultaneously in the same biological system without them interfering with one another. nih.gov Aminooxy-PEG3-methane is being increasingly utilized in concert with other bioorthogonal reactions to create multifunctional constructs for advanced applications.
A common strategy involves pairing oxime ligation with copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net Researchers are designing and synthesizing heterobifunctional and trifunctional linkers that incorporate an aminooxy group alongside an azide (B81097), alkyne, or a strained cyclooctyne like DBCO. conju-probe.combroadpharm.com These versatile building blocks, including derivatives of Aminooxy-PEG3-methane, allow for the sequential or simultaneous attachment of different molecules of interest—for example, a targeting ligand via oxime ligation and a fluorescent probe or therapeutic agent via click chemistry. broadpharm.combroadpharm.com This approach is instrumental in developing sophisticated tools for dual-modality imaging, targeted drug delivery, and the assembly of complex biomolecular architectures.
| Bioorthogonal Reaction | Reactive Partners | Key Advantage of Integration | Example Application |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | High specificity, stable bond formation. | Attachment of a targeting peptide. |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | Fast kinetics, copper-free. | Conjugation of a fluorescent dye. |
| Tetrazine Ligation | Tetrazine + Strained Alkene | Extremely fast kinetics. | Rapid labeling for in vivo imaging. |
Scalable Production and Economic Viability for Broader Research Applications
The transition of a chemical tool from a laboratory curiosity to a widely adopted reagent hinges on its availability and affordability. For Aminooxy-PEG3-methane and other monodisperse PEG linkers, scalable and cost-effective synthesis is a critical area of development. pmarketresearch.com Traditional methods for producing well-defined PEG oligomers often rely on laborious chromatographic purification, which limits the scale of production and drives up costs. rsc.org
Recent advancements in synthetic chemistry are addressing these challenges. Methodologies for the large-scale, chromatography-free synthesis of monodisperse PEG derivatives have been reported, significantly improving the efficiency and cost-effectiveness of production. rsc.org These methods not only make compounds like Aminooxy-PEG3-methane more accessible for academic research but also enhance their commercial viability for therapeutic and diagnostic applications. The economic benefits of using PEGylated compounds, such as improved drug pharmacokinetics leading to reduced dosing frequency, further support the investment in optimizing their production. nih.gov As the demand for high-purity, discrete PEG linkers in areas like antibody-drug conjugates (ADCs) grows, the development of robust and economical manufacturing processes will be paramount.
| Factor | Impact on Broader Application | Current Research Focus |
| Synthesis Scale | Increased availability for large-scale studies and commercial use. | Developing chromatography-free purification methods. |
| Production Cost | Enhanced affordability for academic and industrial researchers. | Optimizing reaction yields and reducing solvent/reagent usage. rsc.org |
| Purity | Ensures reproducibility and reliability in sensitive applications. | Advanced analytical techniques for quality control. |
Novel Applications in Synthetic Biology and Regenerative Medicine
The unique capabilities of Aminooxy-PEG3-methane are being harnessed in the burgeoning fields of synthetic biology and regenerative medicine to engineer novel cellular functions and create sophisticated biomaterials.
In synthetic biology, cell surface engineering is a powerful tool for programming cellular interactions and creating "living materials." nih.gov The aminooxy group of Aminooxy-PEG3-methane can be used to modify cell surfaces by reacting with aldehyde or ketone groups introduced onto cellular proteins or lipids. This allows for the covalent attachment of signaling molecules, receptors, or other moieties to control cell adhesion, communication, and assembly into user-defined multicellular structures.
In regenerative medicine, PEG-based hydrogels are widely used as scaffolds that mimic the natural extracellular matrix (ECM) to support tissue growth and repair. nih.gov The bioorthogonal reactivity of Aminooxy-PEG3-methane enables the precise incorporation of bioactive molecules, such as growth factors or cell adhesion peptides (e.g., RGD), into the hydrogel network. nih.gov This "click" approach allows for the creation of highly defined and tunable microenvironments that can direct stem cell differentiation and promote the regeneration of tissues like cartilage, bone, and neural tissue. The ability to create these functionalized biomaterials in situ offers tremendous potential for injectable therapies that can repair damaged tissues non-invasively. nih.gov
Q & A
Q. What are the established synthesis protocols for Aminooxy-PEG3-methane, and how do reaction conditions influence yield and purity?
Aminooxy-PEG3-methane is typically synthesized via stepwise PEGylation, starting with methoxy-PEG precursors functionalized with aminooxy groups. Key steps include azide-alkyne cycloaddition or nucleophilic substitution, followed by purification using size-exclusion chromatography (SEC) or dialysis. Yield optimization requires precise control of reaction stoichiometry (e.g., 1.2:1 molar ratio of aminooxy reagent to PEG backbone) and pH (6.5–7.5) to minimize hydrolysis . Purity is validated via -NMR (peaks at δ 3.6–3.8 ppm for PEG ether linkages) and MALDI-TOF mass spectrometry to confirm molecular weight.
Q. Which characterization techniques are critical for verifying the structural integrity of Aminooxy-PEG3-methane?
Essential techniques include:
- NMR spectroscopy : To confirm PEG spacer length (integration of ethylene oxide protons) and aminooxy group presence (δ 4.0–4.5 ppm for -ONH).
- FT-IR : Peaks at 1100 cm (C-O-C stretch) and 1640 cm (N-O stretch).
- HPLC-MS : To detect impurities (e.g., unreacted PEG precursors) and quantify batch consistency .
Q. How is Aminooxy-PEG3-methane utilized in bioconjugation, and what metrics define conjugation efficiency?
The aminooxy group reacts selectively with ketone or aldehyde moieties under mild acidic conditions (pH 4.5–5.5) to form stable oxime bonds. Conjugation efficiency is measured via:
- UV-Vis spectroscopy : Quantifying unreacted carbonyl groups post-conjugation.
- SDS-PAGE : To assess molecular weight shifts in protein-PEG adducts.
- LC-MS : For stoichiometric analysis of PEG-to-ligand ratios .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the stability of Aminooxy-PEG3-methane conjugates in physiological buffers?
Discrepancies often arise from variations in buffer composition (e.g., presence of competing nucleophiles like amines) or storage conditions. Systematic approaches include:
Q. What experimental strategies optimize Aminooxy-PEG3-methane’s reactivity in crowded molecular environments (e.g., cell lysates)?
To enhance selectivity:
- Additive screening : Use catalysts like aniline (1–5 mM) to accelerate oxime ligation without altering pH.
- Site-specific blocking : Pre-treat lysates with hydroxylamine to quench endogenous aldehydes.
- Fluorescence quenching assays : Track real-time conjugation using fluorophore-labeled PEG derivatives .
Q. How do PEG chain length (e.g., PEG3 vs. PEG6) and spacer design impact the pharmacokinetics of Aminooxy-PEG3-methane conjugates?
- Hydrodynamic radius : PEG3 (~1.2 nm) reduces steric hindrance compared to PEG6 (~2.5 nm), enhancing tissue penetration.
- Clearance rates : Shorter PEG chains exhibit faster renal excretion, as shown in murine models via -PET imaging.
- Bioactivity : PEG3 spacers preserve ligand-receptor binding affinity better than longer chains in vitro (e.g., IC differences ≤10%) .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing dose-response data in Aminooxy-PEG3-methane-based drug delivery studies?
Use nonlinear regression models (e.g., Hill equation) to quantify EC and cooperativity. For reproducibility:
- Error propagation : Account for uncertainties in PEG-ligand stoichiometry using Monte Carlo simulations.
- ANOVA with post-hoc tests : Compare multiple conjugation batches or buffer conditions .
Q. How should researchers document and address batch-to-batch variability in Aminooxy-PEG3-methane synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
